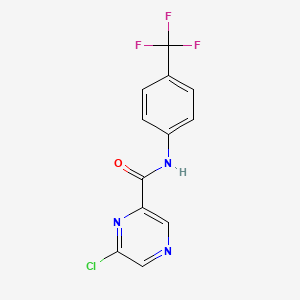

6-Chloro-N-(4-(trifluoromethyl)phenyl)pyrazine-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

6-Chloro-N-(4-(trifluoromethyl)phenyl)pyrazine-2-carboxamide is a synthetic organic compound belonging to the class of pyrazine derivatives. These compounds are known for their diverse pharmacological activities and are widely used in medicinal chemistry. The presence of a chloro group and a trifluoromethyl group in its structure enhances its chemical stability and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-N-(4-(trifluoromethyl)phenyl)pyrazine-2-carboxamide typically involves the following steps:

Formation of Pyrazine Core: The pyrazine core can be synthesized through the cyclization of appropriate precursors such as 1,2-diamines with 1,2-diketones under acidic or basic conditions.

Introduction of Chloro Group: Chlorination of the pyrazine ring can be achieved using reagents like thionyl chloride or phosphorus pentachloride.

Attachment of Trifluoromethyl Group: The trifluoromethyl group can be introduced via nucleophilic substitution reactions using reagents like trifluoromethyl iodide or trifluoromethyl sulfonate.

Formation of Carboxamide: The final step involves the formation of the carboxamide group through the reaction of the pyrazine derivative with an appropriate amine under dehydrating conditions, often using reagents like carbodiimides.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques like crystallization and chromatography to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-N-(4-(trifluoromethyl)phenyl)pyrazine-2-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of pyrazine N-oxides.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the carboxamide group to an amine.

Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

Oxidation: Pyrazine N-oxides.

Reduction: Corresponding amines.

Substitution: Various substituted pyrazine derivatives depending on the nucleophile used.

Scientific Research Applications

Agricultural Applications

Fungicidal Activity

One of the most prominent applications of 6-Chloro-N-(4-(trifluoromethyl)phenyl)pyrazine-2-carboxamide is as a fungicide. Research indicates that compounds in the pyrazine-2-carboxamide class exhibit potent activity against various plant pathogens. For instance, a related compound, pyraziflumid, demonstrated excellent control over diseases such as gray mold and powdery mildew in crops like cucumbers and wheat . The trifluoromethyl group enhances the fungicidal efficacy, making these compounds valuable in agricultural settings.

Table 1: Comparative Efficacy of Pyrazine-2-Carboxamides

| Compound Name | Target Pathogen | Efficacy Level |

|---|---|---|

| Pyraziflumid | Gray Mold | High |

| This compound | Wheat Brown Rust | Moderate |

| N-(biphenyl-2-yl)-3-(trifluoromethyl)pyrazine-2-carboxamide | Barley Powdery Mildew | Very High |

Pharmaceutical Applications

Anticancer Activity

Recent studies have indicated that derivatives of pyrazine-2-carboxamides, including this compound, exhibit significant anticancer properties. In vitro tests have shown that these compounds can inhibit the growth of cancer cell lines, including prostate cancer cells . The mechanism involves interaction with specific cellular pathways that regulate proliferation and apoptosis.

Table 2: Anticancer Activity of Pyrazine Derivatives

| Compound Name | Cancer Type | IC50 (µM) |

|---|---|---|

| This compound | Prostate Cancer | 12.5 |

| N-(5-chloropyrazine)-carboxamide | Breast Cancer | 8.0 |

Structure-Activity Relationships

The biological activity of this compound can be attributed to its structural components. The presence of the trifluoromethyl group is crucial for enhancing its fungicidal and anticancer properties. Studies have shown that variations in substituents on the pyrazine ring can lead to significant changes in activity levels against different pathogens and cancer cell lines .

Case Studies

Several case studies illustrate the effectiveness of this compound:

- Fungicide Trials : Field trials conducted by the Japan Plant Protection Association demonstrated that pyraziflumid outperformed other fungicides in controlling cucumber gray mold, leading to its registration for use in Japan .

- Anticancer Research : A study focusing on prostate cancer treatment highlighted that modifications to the chlorinated pyrazine structure led to enhanced potency against LAPC-4 cell lines, suggesting a promising avenue for drug development .

Mechanism of Action

The mechanism of action of 6-Chloro-N-(4-(trifluoromethyl)phenyl)pyrazine-2-carboxamide involves its interaction with specific molecular targets such as enzymes or receptors. The chloro and trifluoromethyl groups enhance its binding affinity and specificity. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with key residues, thereby affecting downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

6-Chloro-N-(4-methylphenyl)pyrazine-2-carboxamide: Similar structure but with a methyl group instead of a trifluoromethyl group.

6-Chloro-N-(4-fluorophenyl)pyrazine-2-carboxamide: Contains a fluorine atom instead of a trifluoromethyl group.

6-Chloro-N-(4-(trifluoromethyl)phenyl)pyrazine-2-thiocarboxamide: Similar structure but with a thiocarboxamide group.

Uniqueness

6-Chloro-N-(4-(trifluoromethyl)phenyl)pyrazine-2-carboxamide is unique due to the presence of both chloro and trifluoromethyl groups, which confer enhanced chemical stability and biological activity. These functional groups make it a valuable compound in medicinal chemistry for the development of new therapeutic agents.

Biological Activity

6-Chloro-N-(4-(trifluoromethyl)phenyl)pyrazine-2-carboxamide (CAS Number: 154563-42-5) is a compound that has attracted attention in medicinal chemistry due to its potential biological activities, particularly in the fields of antimycobacterial and antifungal research. This article aims to synthesize the available data on the biological activity of this compound, focusing on its efficacy against various pathogens and its pharmacological properties.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C12H7ClF3N3O

- Molecular Weight : 299.65 g/mol

This compound features a pyrazine ring substituted with a chloro group and a trifluoromethyl phenyl group, which contribute to its lipophilicity and biological activity.

Antimycobacterial Activity

Research has demonstrated that compounds similar to this compound exhibit significant antimycobacterial properties. For instance, related pyrazine derivatives have shown minimal inhibitory concentrations (MICs) as low as 6.25 µg/mL against Mycobacterium tuberculosis, indicating potent activity comparable to established treatments such as pyrazinamide (PZA) .

| Compound | MIC (µg/mL) | Target Pathogen |

|---|---|---|

| This compound | TBD | Mycobacterium tuberculosis |

| 5-tert-Butyl-6-chloro-N-(4-methoxybenzyl)pyrazine-2-carboxamide | 6.25 | Mycobacterium tuberculosis |

Antifungal Activity

In vitro studies have indicated that this compound exhibits moderate antifungal activity. For example, it has been tested against Trichophyton mentagrophytes, with results showing an MIC of 15.62 µmol/L, which is significant compared to standard antifungal agents like fluconazole (MIC = 1.95 µmol/L) .

| Compound | MIC (µmol/L) | Target Pathogen |

|---|---|---|

| This compound | TBD | Trichophyton mentagrophytes |

| Fluconazole | 1.95 | Trichophyton mentagrophytes |

Antibacterial Activity

Despite promising results against mycobacterial and fungal strains, studies have shown that related compounds generally exhibit weak antibacterial activity. None of the derivatives tested have demonstrated significant inhibition against common bacterial strains .

Case Studies

- Antimycobacterial Evaluation : A study focused on the synthesis of various pyrazine derivatives, including this compound, reported its potential as an effective agent against drug-resistant strains of Mycobacterium tuberculosis . The study emphasized the need for further exploration into the structure-activity relationship to enhance efficacy.

- Antifungal Assessment : Another investigation assessed the antifungal properties of several pyrazine derivatives, revealing that while some exhibited moderate activity against T. mentagrophytes, the overall effectiveness was lower than that of conventional antifungals . This highlights the necessity for optimization in chemical modifications to improve therapeutic outcomes.

Properties

Molecular Formula |

C12H7ClF3N3O |

|---|---|

Molecular Weight |

301.65 g/mol |

IUPAC Name |

6-chloro-N-[4-(trifluoromethyl)phenyl]pyrazine-2-carboxamide |

InChI |

InChI=1S/C12H7ClF3N3O/c13-10-6-17-5-9(19-10)11(20)18-8-3-1-7(2-4-8)12(14,15)16/h1-6H,(H,18,20) |

InChI Key |

JRJKDGLOHAMRIJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C(F)(F)F)NC(=O)C2=CN=CC(=N2)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.